![molecular formula C12H21ClN2O4S B2694579 Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate CAS No. 2361608-87-7](/img/structure/B2694579.png)
Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C12H21ClN2O4S and its molecular weight is 324.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate typically involves multiple steps starting from commercially available precursors.
Common synthetic pathways include cyclization reactions, where linear molecules are transformed into ring structures, followed by functional group modifications to introduce the chlorosulfonyl and tert-butyl groups.
Reaction conditions often include the use of organic solvents such as dichloromethane, reagents like sulfonyl chlorides, and catalysts to promote specific transformations.
Industrial Production Methods:
Industrial production methods may involve larger scale processes but follow similar principles as laboratory synthesis.
Optimization for yield, purity, and cost-effectiveness is crucial in industrial settings, involving continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions:
Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, leading to changes in reactivity.
Substitution: Replacement of specific atoms or groups within the molecule with different atoms or groups, usually facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Common reagents include strong acids like hydrochloric acid for chlorination, bases such as sodium hydroxide for deprotonation, and sulfonyl chlorides for introducing sulfonyl groups.
Typical conditions involve controlled temperatures, inert atmospheres, and precise pH adjustments.
Major Products Formed:
Major products formed from these reactions depend on the specific conditions and reagents used. Generally, products retain the core pyrrolo[3,4-c]pyridine structure with modifications at targeted functional groups.
科学研究应用
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Studied for its unique reactivity and stability under various conditions.
Biology:
Investigated for potential interactions with biological macromolecules such as proteins and nucleic acids.
Used in studying enzyme mechanisms and inhibitor design.
Medicine:
Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Utilized in drug development as a precursor to active pharmaceutical ingredients.
Industry:
Applied in material science for the development of advanced materials with specific properties.
Used in the production of specialty chemicals and fine chemicals.
作用机制
The mechanism of action involves specific interactions with molecular targets such as enzymes and receptors.
The compound's effects are mediated through pathways involving its sulfonyl and chlorinated functional groups, which can form covalent or non-covalent bonds with target molecules.
相似化合物的比较
Similar compounds include other sulfonyl-containing pyrrolidines and pyrrolopyridines.
Compared to its analogs, Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate is unique due to its specific substituents, which impart distinct reactivity and biological activity.
Other similar compounds might include:
Pyrrolopyridines with different substituents such as alkyl or aryl groups.
Sulfonyl chlorides with varying ring systems and functionalities.
This is just a snapshot, but it’s rich with detailed knowledge to help you deep dive into the world of this compound. What aspect piques your interest the most?
属性
IUPAC Name |
tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O4S/c1-12(2,3)19-11(16)14-5-4-9-7-15(20(13,17)18)8-10(9)6-14/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDSLUOEESHKDR-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CN(CC2C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CN(C[C@@H]2C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate](/img/structure/B2694497.png)
![3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2694498.png)
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2694499.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2694500.png)
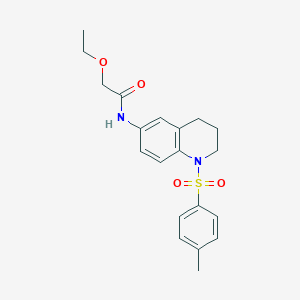
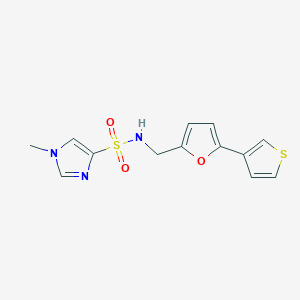
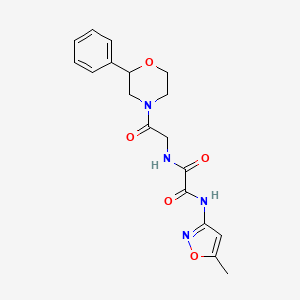
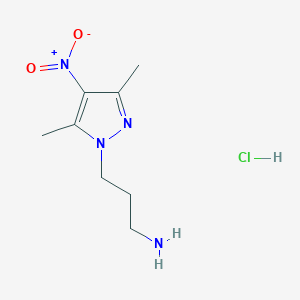
![N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2694507.png)
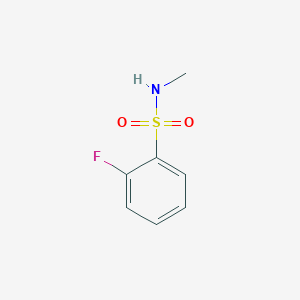
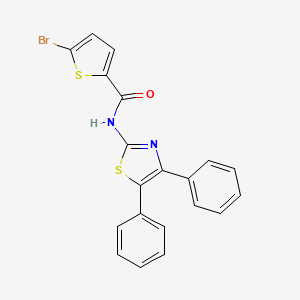
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2694514.png)
![2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2694516.png)
![6-Isopropyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2694517.png)
